N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of diphenylamino groups attached to a benzene ring, which imparts specific electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine typically involves multiple steps, including aromatic amination and coupling reactions. One common method involves the reaction of diphenylamine with 4-bromobenzaldehyde in the presence of a palladium catalyst, followed by further coupling reactions to introduce additional diphenylamino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N1-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine involves its interaction with molecular targets through electron-donating and accepting properties. The compound can form charge-transfer complexes, which play a crucial role in its photophysical behavior and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-Tris(diphenylamino)triphenylamine
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
- 4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole
Uniqueness
N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine is unique due to its specific arrangement of diphenylamino groups, which imparts distinct electronic properties and enhances its performance in optoelectronic applications compared to other similar compounds .
Properties
CAS No. |
189388-18-9 |
---|---|
Molecular Formula |
C36H29N3 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
1-N,3-N-diphenyl-3-N-[4-(N-phenylanilino)phenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C36H29N3/c1-5-14-29(15-6-1)37-30-16-13-23-36(28-30)39(33-21-11-4-12-22-33)35-26-24-34(25-27-35)38(31-17-7-2-8-18-31)32-19-9-3-10-20-32/h1-28,37H |
InChI Key |
JFQCVHOWQBOFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.